L-Arabinopyranose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arabinopyranose-13C is a compound where the carbon-13 isotope is incorporated into L-Arabinopyranose. This compound is a stable isotope-labeled sugar, which is used extensively in scientific research for tracing and quantification purposes. The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Arabinopyranose-13C typically involves the incorporation of carbon-13 into the L-Arabinopyranose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process is carried out under strict quality control to maintain the integrity of the isotope labeling.
Analyse Chemischer Reaktionen
Types of Reactions: L-Arabinopyranose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
L-Arabinopyranose-13C is widely used in scientific research due to its stable isotope labeling. In chemistry, it is used for studying reaction mechanisms and metabolic pathways. In biology, it helps in tracing the incorporation of sugars into biomolecules. In medicine, it is used for studying drug metabolism and pharmacokinetics. Industrial applications include its use in the production of labeled compounds for research and development.
Wirkmechanismus
The mechanism of action of L-Arabinopyranose-13C involves its incorporation into various biochemical pathways. The carbon-13 isotope allows for detailed tracking and quantification using NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and utilization of the compound.
Vergleich Mit ähnlichen Verbindungen
L-Arabinopyranose-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds like L-Arabinopyranose and D-Arabinopyranose. The stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and quantification. Similar compounds include L-Arabinopyranose, D-Arabinopyranose, and other isotope-labeled sugars.
Eigenschaften
Molekularformel |
C5H10O5 |
---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
(3R,4S,5S)-(313C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i4+1 |
InChI-Schlüssel |
SRBFZHDQGSBBOR-PEISUAOWSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([13C@H](C(O1)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.